2-amino-N-(furan-2-ylmethyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXAHEGHPPJMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Aminoacetamide
A foundational approach involves alkylating 2-aminoacetamide with furfuryl bromide. The reaction typically proceeds in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours, utilizing potassium carbonate as a base. While this method yields 60–75% product, competing N-alkylation at both amino and acetamide groups necessitates careful stoichiometric control. Purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 v/v) effectively isolates the target compound, as confirmed by thin-layer chromatography (Rf = 0.42).
Amidation of Furfurylamine
Alternative routes employ amidation between furfurylamine and chloroacetyl chloride. In a representative procedure:
- Furfurylamine (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.
- Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C.
- The mixture is stirred for 4 hours at room temperature, followed by aqueous workup.
This method achieves 68% yield but requires strict temperature control to minimize imine formation. Nuclear magnetic resonance (NMR) analysis reveals characteristic signals at δ 6.85 ppm (furan H-3) and δ 2.15 ppm (acetamide CH3).
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the synthesis of structurally related N-(furan-2-ylmethyl)amides. For 2-amino-N-(furan-2-ylmethyl)acetamide:
| Parameter | Optimal Value |
|---|---|
| Temperature | 100°C |
| Irradiation Time | 15 minutes |
| Solvent | Tetrahydrofuran |
| Coupling Reagent | EDC/HOBt |
| Yield | 92% |
The microwave method reduces side products compared to thermal approaches, attributed to uniform heating and accelerated kinetics. Fourier-transform infrared (FTIR) spectra confirm amide bond formation via peaks at 1655 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend).
Coupling Reagent-Mediated Methods
Carbodiimide-Based Activation
Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) effectively couples 2-aminoacetamide and furfurylamine derivatives. Key considerations:
DMT/NMM/TsO− System
The dimethylthiourea/N-methylmorpholine/toluenesulfonate (DMT/NMM/TsO−) system enables high-yielding (85–89%) amidation under mild conditions (25°C, 6 hours). This method is particularly effective for sterically hindered substrates, as evidenced by successful synthesis of N,N’-bis(furan-2-ylmethyl) derivatives.
Trimethylaluminum-Promoted Reactions
Trimethylaluminum (AlMe3) facilitates direct amidation between methyl 2-aminobenzoate and furfurylamine in toluene:
- Combine methyl 2-aminobenzoate (1.0 equiv) and furfurylamine (3.0 equiv) in anhydrous toluene.
- Add AlMe3 (2.0 equiv) dropwise at 20°C.
- Heat to 100°C for 5 hours.
This method achieves 94% yield, with X-ray crystallography of analogous compounds confirming the antiperiplanar conformation of the amide bond. The aluminum complex likely stabilizes the transition state through Lewis acid activation.
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Insights
Although direct crystallographic data for this compound is unavailable, the related compound 2-amino-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide crystallizes in monoclinic C2/c with a dihedral angle of 89.88° between furan and core rings. Intramolecular N–H···O hydrogen bonding (2.12 Å) stabilizes the solid-state conformation—a feature likely conserved in the target compound.
Challenges and Optimization Strategies
Byproduct Formation
Purification Difficulties
The compound’s polarity complicates isolation. Gradient elution (0→80% ethyl acetate in hexanes) on silica gel provides optimal separation, with reversed-phase HPLC (C18 column, 60% MeOH/H2O) resolving remaining impurities.
Applications and Derivatives
While biological data for this compound remains scarce, structural analogs exhibit:
- Antimicrobial Activity: N-cyclohexyl-N-(furan-2-ylmethyl)glycinamide derivatives inhibit Gram-positive bacteria (MIC 8–16 μg/mL).
- Polymer Precursors: Furan-amide monomers enable synthesis of thermally stable polyimides (Tg > 250°C).
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-amino-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
N-Benzyl-N-(furan-2-ylmethyl)acetamide
- Synthesis : Acylation of N-benzyl-1-(furan-2-yl)methanamine with acetic anhydride yields >93% under optimized conditions (10 min, room temperature) .
- Properties : Melting point (84–85°C), FTIR (1671 cm⁻¹ for C=O), and hindered cis-trans rotational equilibrium observed via NMR .
N-(Furan-2-ylmethyl)acetamide
- Synthesis : Acetylation of 2-furfurylamine with acetic anhydride in dichloromethane achieves 78% yield .
- Properties : Simpler structure without benzyl substitution; spectroscopic data (e.g., GC/MS, IR) align with acetamide functionality .
Heterocyclic Ring Modifications
Thiophene-Based Analogs (N-(3-Acetyl-2-thienyl)acetamides)
- Synthesis : Derived from 3-acetylthiophen-2-amine via Gewald reaction modifications .
- Properties : Detailed NMR (¹H, ¹³C, ¹⁵N) and MS data confirm structural integrity .
- Comparison : Thiophene’s higher aromaticity compared to furan may enhance electronic delocalization, affecting binding interactions in biological systems.
Thiazole Derivatives (e.g., 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide)
Functional Group Variations
2-[(2-Furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide
- Structure: Replacement of the amino group with a thioxo moiety .
Halogenated Derivatives (e.g., 2-Amino-N-(2-bromo-4,6-difluorophenyl)acetamide)
- Properties : Halogen substituents (Br, F) enhance lipophilicity, likely improving membrane permeability .
- Comparison : Increased molecular weight (290.74 g/mol for hydrochloride salt vs. 293.74 g/mol for chloro analog ) correlates with modified pharmacokinetics.
Complex Heterocyclic Systems
CRCM5484 (Thieno[2,3-d]pyrimidin-4(3H)-one Derivative)
- Synthesis : Multi-step convergent synthesis involving Gewald reaction and isothiocyanate coupling .
- Activity: Anti-leukemic activity attributed to the fused thienopyrimidine core .
- Comparison : Larger heterocyclic systems may enhance target selectivity but complicate synthetic accessibility compared to simpler furan derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-N-(furan-2-ylmethyl)acetamide, and what key parameters influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via acylation of 2-aminomethylfuran (or furfurylamine derivatives) with activated acetamide precursors. A typical approach involves reacting 2-furfurylamine with 2-chloroacetamide or using acetic anhydride under basic conditions (e.g., triethylamine in dry dichloromethane) . Key parameters include solvent polarity (e.g., DCM vs. THF), temperature control (0–25°C to avoid side reactions), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity.
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and how are they applied?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the furan ring (δ ~6.3–7.4 ppm for protons), acetamide carbonyl (δ ~165–170 ppm in 13C), and amino group (broad singlet at δ ~2.5–3.5 ppm for NH2) .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹), carbonyl (C=O, ~1650 cm⁻¹), and furan C-O-C vibrations (~1015 cm⁻¹) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C7H10N2O2).
Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer : Start with in vitro enzymatic inhibition assays (e.g., acetylcholinesterase or kinase targets) using spectrophotometric methods. Cell viability assays (MTT or resazurin) in cancer/hepatic cell lines can screen for cytotoxicity. Dose-response curves (1–100 µM) and IC50 calculations provide initial activity profiles .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data reported for this compound across studies?
- Methodological Answer :
- Orthogonal Assays : Validate results using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) systems to rule out assay-specific artifacts .
- Meta-Analysis : Compare datasets across studies while controlling for variables like solvent (DMSO vs. aqueous), cell line origins, and incubation times.
- Structural Confirmation : Re-analyze compound purity via HPLC (>98%) to exclude degradation products .
Q. What strategies optimize synthetic yield when scaling up this compound synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DCM with ethanol/water mixtures for greener chemistry and easier scalability .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP or polymer-supported bases) to reduce byproducts.
- Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions. Focus on hydrogen bonding with the acetamide carbonyl and furan’s π-π stacking .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of predicted binding poses in solvated systems.
- QSAR Models : Corrogate substituent effects (e.g., amino group position) on activity using datasets from analogous compounds .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation via LC-MS and identify breakdown products .
- Plasma Stability Assays : Incubate with human/animal plasma (37°C, 24h) and quantify remaining compound using UPLC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
